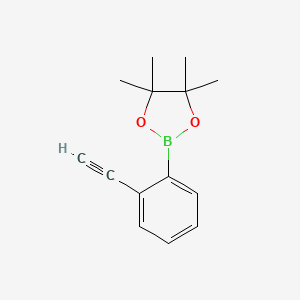
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a vinyl group (ethenyl) attached to a benzene ring, which also contains a fluorine atom and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and proceeds via a Heck coupling mechanism.
Another method involves the dehydrohalogenation of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene using a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide. This reaction results in the formation of the desired vinyl-substituted product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Heck coupling reactions using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and improved scalability. Additionally, the use of recyclable palladium catalysts and green solvents can enhance the sustainability of the process.
化学反応の分析
Types of Reactions
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding ethyl-substituted benzene using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty polymers and advanced materials with enhanced chemical and thermal stability.
作用機序
The mechanism of action of 1-ethenyl-2-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the vinyl group can participate in various addition and substitution reactions, while the fluorine and trifluoromethyl groups can influence the compound’s reactivity and stability.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
1-Ethenyl-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Ethenyl-2-chloro-4-(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of fluorine
1-Ethenyl-2-fluoro-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of trifluoromethyl. The difference in fluorine content can affect the compound’s chemical properties and stability.
1-Ethenyl-2-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of trifluoromethyl. The absence of additional fluorine atoms can lead to different reactivity and applications.
特性
IUPAC Name |
1-ethenyl-2-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHUPUPFXNKIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B8067278.png)
![1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine](/img/structure/B8067284.png)
